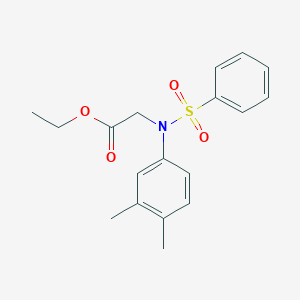
N-(2-fluoro-4-iodophenyl)butanamide
描述
N-(2-fluoro-4-iodophenyl)butanamide is a chemical compound that belongs to the family of amide compounds. It is commonly known as FIBA and has been used in scientific research for various purposes. The chemical structure of FIBA is C10H11FINO, and it has a molecular weight of 333.1 g/mol.
作用机制
FIBA binds to DAT by interacting with its binding site on the extracellular surface of the protein. This binding prevents the reuptake of dopamine by DAT, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine can be detected using various imaging techniques, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Biochemical and Physiological Effects:
FIBA has been shown to increase dopamine levels in the brain, which can have various biochemical and physiological effects. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. Increased dopamine levels can lead to feelings of euphoria and pleasure, which can be addictive. However, prolonged exposure to high levels of dopamine can lead to neurotoxicity and cell death.
实验室实验的优点和局限性
One advantage of using FIBA in lab experiments is its high affinity and specificity for DAT. This allows for accurate and reliable measurements of DAT function in vivo. Another advantage is its ease of synthesis and purification, which makes it a cost-effective tool for research. However, one limitation of FIBA is its short half-life, which limits its usefulness for long-term imaging studies.
未来方向
There are several future directions for research involving FIBA. One area of interest is the development of new radioligands for imaging studies of DAT and other neurotransmitter transporters. Another area of interest is the use of FIBA in the development of new treatments for neurological disorders such as Parkinson's disease and ADHD. FIBA has the potential to be used as a tool for screening new drugs that target DAT and other proteins involved in dopamine regulation.
科学研究应用
FIBA has been used in scientific research as a radioligand for imaging studies of the dopamine transporter (DAT) in the brain. DAT is a protein that is responsible for the reuptake of dopamine from the synaptic cleft, and its dysfunction has been implicated in various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). FIBA binds to DAT with high affinity and specificity, making it a useful tool for studying the function of DAT in vivo.
属性
IUPAC Name |
N-(2-fluoro-4-iodophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FINO/c1-2-3-10(14)13-9-5-4-7(12)6-8(9)11/h4-6H,2-3H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGYLNLSPTUAOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B4692006.png)

acetate](/img/structure/B4692029.png)
![3-chloro-4-methoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4692041.png)
![3-butyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4692047.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[4-(benzyloxy)phenyl]acrylamide](/img/structure/B4692050.png)
![3-(4-chlorophenyl)-6-ethyl-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4692065.png)



![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B4692099.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B4692107.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4692115.png)
![2-[({1-[2-cyano-2-(4-nitrophenyl)vinyl]-2-naphthyl}oxy)methyl]benzonitrile](/img/structure/B4692125.png)